molecular formula C15H14F3N3O4S2 B193151 (R)-Bendroflumethiazide CAS No. 1087345-31-0

(R)-Bendroflumethiazide

Cat. No. B193151
M. Wt: 421.4 g/mol
InChI Key: HDWIHXWEUNVBIY-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Bendroflumethiazide (R-BFT) is a thiazide diuretic that has been used for decades in the treatment of hypertension, edema, and other medical conditions. R-BFT is a synthetic derivative of the naturally occurring thiazide diuretic, bendroflumethiazide, which is found in many plants and animals. R-BFT has a wide range of applications in the medical and scientific fields, and its mechanism of action is well understood.

Scientific Research Applications

  • Hypertension Management :

    • Bendroflumethiazide and propranolol have been compared in treating hypertension, showing equal antihypertensive effects and side effects, suggesting bendroflumethiazide's utility as a cost-effective treatment for this type of hypertension (Berglund & Andersson, 1981).
  • Calcium Oxalate Stone Treatment :

  • Calcium Metabolism :

    • Studies have explored bendroflumethiazide's effects on calcium metabolism, particularly in relation to hyperparathyroidism and renal stone formers. The findings suggest it does not significantly alter ultrafiltrable or ionized calcium, impacting its use in diagnosing hyperparathyroidism (Jørgensen, Transbøl, & Binder, 2009).
  • Renal Stone Recurrence Prevention :

  • Prostacyclin Production in Hypertension :

    • Research suggests that bendroflumethiazide may influence prostacyclin biosynthesis, offering insights into its mechanism of action in reducing peripheral resistance in hypertension (Webster, Dollery, Hensby, & Friedman, 1980).
  • Effect on Sodium and Calcium Transport :

    • The impact of bendroflumethiazide on Na+ and Ca++ transport in animal models has been studied, indicating its role in inhibiting Na+ and Ca++ absorption, which may prevent positive Ca++ balance during long-term thiazide administration (Jørgensen & Rask-Madsen, 2009).

properties

IUPAC Name

(3R)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWIHXWEUNVBIY-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431732
Record name (R)-bendrofluazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Bendroflumethiazide

CAS RN

1087345-31-0
Record name Bendroflumethiazide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087345310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-bendrofluazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENDROFLUMETHIAZIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNN1HL1LXR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Bendroflumethiazide
Reactant of Route 2
Reactant of Route 2
(R)-Bendroflumethiazide
Reactant of Route 3
Reactant of Route 3
(R)-Bendroflumethiazide
Reactant of Route 4
Reactant of Route 4
(R)-Bendroflumethiazide
Reactant of Route 5
(R)-Bendroflumethiazide
Reactant of Route 6
(R)-Bendroflumethiazide

Citations

For This Compound
8
Citations
HK Parthasarathy, K Alhashmi… - Journal of …, 2010 - journals.lww.com
Objectives We hypothesized that the aldosterone: renin ratio (ARR) predicts the antihypertensive response to mineralocorticoid receptor antagonist, spironolactone (SPIRO), when …
Number of citations: 43 journals.lww.com
X Cheng, S Vellalath, R Goddard… - Journal of the American …, 2008 - ACS Publications
A highly enantioselective Brønsted acid catalyzed direct synthesis of cyclic aminals from aldehydes has been developed. The methodology has been applied to the first asymmetric …
Number of citations: 298 pubs.acs.org
IN Egorov, S Santra, GV Zyryanov… - Advanced Synthesis …, 2022 - Wiley Online Library
The direct asymmetric addition of heteroatom nucleophiles to imines represents one of the most efficient tools for the formation of carbon‐heteroatom bonds and has received much …
Number of citations: 3 onlinelibrary.wiley.com
B Han, XH He, YQ Liu, G He, C Peng… - Chemical Society Reviews, 2021 - pubs.rsc.org
The efficacy and synthetic versatility of asymmetric organocatalysis have contributed enormously to the field of organic synthesis since the early 2000s. As asymmetric organocatalytic …
Number of citations: 201 pubs.rsc.org
RA RIPPEL - 2023 - run.unl.pt
N-Boc removal was challenging due to aminal instability under acidic conditions, but researchers overcame this by conducting the reaction in the presence of AlMe3. Guanylation then …
Number of citations: 0 run.unl.pt
M Rueping, D Parmar, E Sugiono - 2016 - books.google.com
A much-needed overview of the synthesis of chiral Brønsted acids and their applications in various organic transformations. The internationally recognized and highly respected expert …
Number of citations: 42 books.google.com
GQ Lin, XW Sun - Chiral Drugs: Chemistry and Biological …, 2011 - Wiley Online Library
2.1 Catalytic asymmetric synthesis and its application 30 2.2 Asymmetric hydrogenation reaction and reduction reaction 32 2.2. 1 Asymmetric hydrogenation of CC double bond 33 2.2. …
Number of citations: 4 onlinelibrary.wiley.com
E Marqués-López, RP Herrera - 2013 - digital.csic.es
There is no doubt about the importance of natural products in chemistry, biology, and medicine, consequently their obtainment has always been a theme of interest for chemists. This …
Number of citations: 8 digital.csic.es

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.